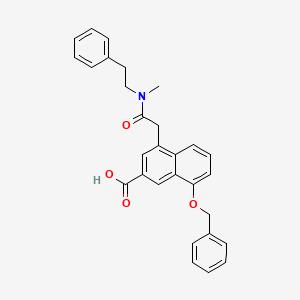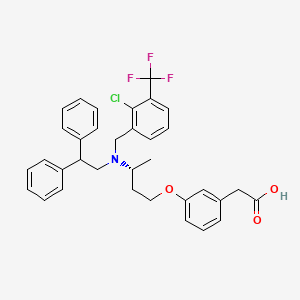
Ristianol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ristianol phosphate is a bioactive chemical compound known for its anti-inflammatory and immunoregulatory properties . It is registered as an investigational agent and has been studied for its potential therapeutic applications . The molecular formula of this compound is C8H11NOS.H3O4P, and it has a molecular weight of 267.239 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of ristianol phosphate involves the use of specific reagents and conditions to ensure high yield and purity. The process typically includes the preparation of a mother liquor solution, followed by the addition of solvents and reagents to achieve the desired concentration and formulation .
Chemical Reactions Analysis
Types of Reactions: Ristianol phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions can produce various phosphine compounds .
Scientific Research Applications
Ristianol phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its role in cellular signaling and regulation of protein phosphorylation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ristianol phosphate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in phosphorylation processes, thereby affecting cellular signaling and function . The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
- Bisphosphonates (e.g., alendronate, zoledronate)
- Phosphinates (e.g., dimethylphosphinate)
- Phosphonates (e.g., glyphosate)
Properties
CAS No. |
78092-66-7 |
|---|---|
Molecular Formula |
C8H14NO5PS |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
phosphoric acid;2-(pyridin-4-ylmethylsulfanyl)ethanol |
InChI |
InChI=1S/C8H11NOS.H3O4P/c10-5-6-11-7-8-1-3-9-4-2-8;1-5(2,3)4/h1-4,10H,5-7H2;(H3,1,2,3,4) |
InChI Key |
CMJVTGWDYPQSTL-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CSCCO.OP(=O)(O)O |
Canonical SMILES |
C1=CN=CC=C1CSCCO.OP(=O)(O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
78092-66-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ristianol phosphate; CP 48,867-9; CP-48,867-9. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dihydroxyphenyl)methylamino]benzamide](/img/structure/B1679307.png)



![1-[3-[4-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]phenyl]-4-oxo-1H-indeno[1,2-c]pyrazol-5-yl]-3-morpholin-4-ylurea](/img/structure/B1679314.png)



![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)




